molecular formula C13H11N5S B2597120 4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 499796-01-9

4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2597120
CAS No.: 499796-01-9
M. Wt: 269.33
InChI Key: PMXOLQUSTAYZIT-UHFFFAOYSA-N
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Description

4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a thiazole and pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium and ammonium chloride, and nucleophiles like trimethylsilyl cyanide. Reaction conditions typically involve solvents like ethanol and controlled temperatures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S/c1-8-11(9-5-7-16-13(14)18-9)19-12(17-8)10-4-2-3-6-15-10/h2-7H,1H3,(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXOLQUSTAYZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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